Benzenesulfonamide, 4-amino-N-5-isoxazolyl- Benzenesulfonamide, 4-amino-N-5-isoxazolyl-
Brand Name: Vulcanchem
CAS No.: 7758-79-4
VCID: VC3702205
InChI: InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2
SMILES: C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2
Molecular Formula: C9H9N3O3S
Molecular Weight: 239.25 g/mol

Benzenesulfonamide, 4-amino-N-5-isoxazolyl-

CAS No.: 7758-79-4

Cat. No.: VC3702205

Molecular Formula: C9H9N3O3S

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- - 7758-79-4

Specification

CAS No. 7758-79-4
Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
IUPAC Name 4-amino-N-(1,2-oxazol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2
Standard InChI Key CVLLLVDWOLWLPK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2

Introduction

Chemical Identity and Nomenclature

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- is officially recognized by its CAS registry number 7758-79-4 and is cataloged in major chemical databases. This compound is also known by several synonyms including 4-Amino-N-(isoxazol-5-yl)benzenesulfonamide, 4-amino-N-(1,2-oxazol-5-yl)benzenesulfonamide, and N-(Isoxazol-5-yl)sulphanilamide . The European Community (EC) has assigned it the number 231-839-2, which serves as an additional identifier in regulatory contexts . The compound's structure features a sulfonamide functional group that links a 4-aminobenzene moiety to an isoxazole ring at the 5-position, creating a distinct molecular arrangement that influences its chemical behavior and biological interactions.

Structural Identifiers

The molecular structure of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- can be represented through various chemical notations that provide precise information about its atomic arrangement and connectivity. These technical identifiers are essential for accurate representation in chemical databases and literature.

Identifier TypeValue
InChIInChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2
InChIKeyCVLLLVDWOLWLPK-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol

The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized ways to encode the molecular structure, facilitating computational analysis and database searches . These identifiers are particularly valuable for researchers seeking to perform structure-based analyses or computational predictions of the compound's properties.

Physical and Chemical Properties

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- exhibits distinct physical and chemical characteristics that are determined by its molecular structure and functional groups. Understanding these properties is essential for its handling, storage, and application in various contexts.

Physical Properties

The compound typically appears as a white to off-white solid under standard conditions . Its physical state and appearance are consistent with other sulfonamide compounds of similar molecular weight. The presence of both polar (sulfonamide, amino) and relatively nonpolar (benzene ring) groups within the molecule influences its solubility profile.

PropertyValue/Description
Physical StateSolid
ColorWhite to off-white
Molecular Weight239.25 g/mol
SolubilitySoluble in polar solvents

Chemical Properties

The chemical reactivity of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- is largely determined by its functional groups. The sulfonamide group (-SO2NH-) is mildly acidic, while the primary amine (-NH2) on the benzene ring is weakly basic . The isoxazole ring contributes to the compound's aromatic character and provides sites for potential hydrogen bonding interactions. These functional groups create a complex electronic distribution that influences the compound's interactions with biological targets and its behavior in chemical reactions.

The compound's stability and reactivity can be affected by environmental factors such as pH, with possible hydrolysis of the sulfonamide bond under strongly acidic or basic conditions. The presence of the amino group also makes the compound susceptible to oxidation reactions, particularly in the presence of strong oxidizing agents.

Structural Characteristics and Spectroscopic Data

The molecular architecture of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- features several key structural elements that define its chemical behavior and potential biological activity. The compound consists of a para-substituted benzene ring with an amino group at one position and a sulfonamide group at the opposite position, which connects to an isoxazole ring.

Structural Components

The structure can be broken down into three main components:

  • A 4-aminobenzene moiety, which contains a primary aromatic amine

  • A sulfonamide linkage (-SO2NH-), which serves as a connecting bridge

  • An isoxazole ring attached at the 5-position, which contributes to the compound's heterocyclic character

This arrangement creates a molecule with multiple potential sites for hydrogen bonding, both as donors (NH2, SO2NH) and acceptors (SO2, isoxazole N and O), which may play a significant role in its interactions with biological targets .

Biological Activity and Pharmaceutical Relevance

The structural features of Benzenesulfonamide, 4-amino-N-5-isoxazolyl- suggest potential biological activity, particularly in the context of antimicrobial applications. Sulfonamides are historically significant as one of the first classes of synthetic antibacterial agents developed, and many continue to have important clinical applications today.

Pharmaceutical Considerations

The compound's solubility profile would influence its formulation in pharmaceutical preparations, with implications for bioavailability and administration routes. Additionally, as with other sulfonamides, there would be considerations regarding potential allergic reactions, particularly in individuals with known sulfonamide hypersensitivity.

Research Applications and Future Directions

Benzenesulfonamide, 4-amino-N-5-isoxazolyl- represents a compound with potential research value in several areas, particularly in medicinal chemistry and drug development. The combination of the sulfonamide pharmacophore with the isoxazole heterocycle creates opportunities for exploring structure-activity relationships and novel biological activities.

Structure-Activity Relationship Studies

The compound could serve as a starting point for structure-activity relationship (SAR) studies, in which systematic modifications to the structure are made to explore how specific structural features influence biological activity. Such modifications might include:

  • Substitutions on the benzene ring

  • Modifications to the isoxazole ring

  • Replacement of the isoxazole with other heterocycles

  • Alterations to the sulfonamide linkage

These studies could provide valuable insights into the molecular requirements for specific biological activities and potentially lead to the development of more effective or selective compounds.

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